An In-depth Technical Guide to the Synthesis of Perfluoropinacol from Hexafluoroacetone
An In-depth Technical Guide to the Synthesis of Perfluoropinacol from Hexafluoroacetone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing perfluoropinacol from hexafluoroacetone. Perfluoropinacol, a fluorinated diol, is a valuable building block in the synthesis of various fluorinated compounds due to its unique chemical and physical properties. This document details the core methodologies, presents quantitative data in structured tables, and provides explicit experimental protocols. Furthermore, it includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the synthetic processes.
Core Synthetic Methodologies
The synthesis of perfluoropinacol from hexafluoroacetone is primarily achieved through two effective methods: photochemical reduction and reductive dimerization using sodium metal. Both methods rely on the reductive coupling of two molecules of hexafluoroacetone.
Photochemical Reduction
This method involves the bimolecular reduction of hexafluoroacetone in the presence of a hydrogen-donating alcohol, typically a secondary alcohol like isopropyl alcohol, under the influence of ultraviolet (UV) light. The UV radiation excites the hexafluoroacetone molecule, which then abstracts a hydrogen atom from the alcohol, leading to the formation of a ketyl radical. Two of these radicals then dimerize to form perfluoropinacol.
Reductive Dimerization with Sodium
In this approach, hexafluoroacetone is treated with an alkali metal, such as sodium, in an aprotic donor solvent like tetrahydrofuran (THF). The sodium metal acts as a reducing agent, transferring an electron to the hexafluoroacetone to form a ketyl radical anion. Subsequent dimerization of these radical anions, followed by protonation during workup, yields perfluoropinacol. This method often proceeds through the formation of the disodium alkoxide of perfluoropinacol, which can be isolated or used in situ for further reactions.[1]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of perfluoropinacol from hexafluoroacetone using the two primary methods.
Table 1: Photochemical Synthesis of Perfluoropinacol
| Reactant 1 | Reactant 2 | Solvent | Light Source | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Hexafluoroacetone (88 g, 0.53 mol) | Isopropyl Alcohol (40 g, 0.66 mol) | None | Low-pressure mercury resonance lamp (2537 Å) | Ambient | 96 | 63 | US Patent 3,121,121 A |
| Hexafluoroacetone | Formic Acid | None | Low-pressure mercury resonance lamp (2537 Å) | Ambient | 96 | 20 | US Patent 3,121,121 A |
Table 2: Reductive Dimerization Synthesis of Perfluoropinacol
| Reactant 1 | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Hexafluoroacetone | Sodium Metal | Tetrahydrofuran | Room Temp. | 72 | Not specified | Allan, Janzen, and Willis (as cited in various sources) |
Experimental Protocols
Photochemical Synthesis of Perfluoropinacol from Hexafluoroacetone and Isopropyl Alcohol
Source: US Patent 3,121,121 A
Materials:
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Hexafluoroacetone (88 g, 0.53 mol)
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Isopropyl alcohol (40 g, 0.66 mol)
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Concentrated sulfuric acid
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Quartz flask
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Low-pressure mercury resonance lamp (emitting at 2537 Å)
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Distillation apparatus
Procedure:
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A mixture of 88 g (0.53 mol) of hexafluoroacetone and 40 g (0.66 mol) of isopropyl alcohol is placed in a quartz flask.
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The flask is irradiated at ambient temperature for 96 hours using a low-pressure mercury resonance lamp.
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After the irradiation period, the reaction mixture is fractionally distilled.
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The fraction boiling between 130 and 135 °C is collected and redistilled from an equal volume of concentrated sulfuric acid.
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The final product, perfluoropinacol, is obtained as a colorless liquid. Yield: 55.4 g (63%). Boiling point: 129 °C. Melting point: 26 °C.
General Procedure for Reductive Dimerization of Hexafluoroacetone with Sodium
Source: Based on descriptions by Allan, Janzen, and Willis.
Materials:
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Hexafluoroacetone
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Sodium metal
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Anhydrous tetrahydrofuran (THF)
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Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
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Reaction vessel (e.g., sealed tube or flask with a condenser)
Procedure:
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Under an inert atmosphere (e.g., argon or nitrogen), a reaction vessel is charged with anhydrous THF and sodium metal.
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The vessel is cooled, and hexafluoroacetone gas is condensed into the stirred reaction mixture.
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The reaction mixture is allowed to warm to room temperature and is stirred for an extended period (e.g., 72 hours).
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The reaction progress can be monitored by the consumption of the sodium metal.
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Upon completion, the resulting disodium alkoxide of perfluoropinacol can be protonated by the careful addition of an acid (e.g., HCl in an appropriate solvent) to yield perfluoropinacol.
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The product is then isolated and purified, typically by distillation or crystallization.
Mandatory Visualizations
Reaction Pathways
Caption: Photochemical Synthesis of Perfluoropinacol.
Caption: Reductive Dimerization with Sodium.
Experimental Workflow
Caption: Photochemical Synthesis Workflow.
Purification and Characterization
Perfluoropinacol can be purified by several methods, with distillation being the most common. Due to its relatively high boiling point (129 °C) and the volatility of the starting material, hexafluoroacetone, distillation is an effective method for separation. For higher purity, fractional distillation is recommended.
Recrystallization can also be employed for purification, as perfluoropinacol is a solid at room temperature (melting point 26 °C). The choice of solvent for recrystallization would depend on the impurities present.
The identity and purity of the synthesized perfluoropinacol can be confirmed by standard analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR are valuable. The ¹H NMR spectrum should show a singlet for the two hydroxyl protons, and the ¹⁹F NMR will show a singlet for the twelve equivalent fluorine atoms of the trifluoromethyl groups.
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Infrared (IR) Spectroscopy: A characteristic broad absorption band for the O-H stretching of the hydroxyl groups is expected.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
This guide provides a foundational understanding of the synthesis of perfluoropinacol from hexafluoroacetone. For researchers and professionals in drug development, these methods offer robust pathways to a key fluorinated intermediate. It is crucial to handle hexafluoroacetone, a toxic gas, with appropriate safety precautions in a well-ventilated fume hood.
